[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
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Overview
Description
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The methylnaphthalenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the benzoate ester would yield the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, [(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its complex structure and potential biological activity. Research could focus on its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of [(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate include other hexahydropyrano[3,2-d][1,3]dioxin derivatives with different substituents. Examples include:
- (2R,4aR,6S,7R,8S,8aR)-2-Phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate
- (4aR,6S,7R,8R,8aS)-7,8-bis(benzyloxy)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C33H32O6S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C33H32O6S/c1-3-40-33-30(38-31(34)23-13-6-4-7-14-23)29(37-27-21(2)18-19-22-12-10-11-17-25(22)27)28-26(36-33)20-35-32(39-28)24-15-8-5-9-16-24/h4-19,26,28-30,32-33H,3,20H2,1-2H3/t26-,28-,29+,30-,32?,33+/m1/s1 |
InChI Key |
VGWQFSUPVDTQKQ-GKXJGIOGSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC4=C(C=CC5=CC=CC=C54)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4=C(C=CC5=CC=CC=C54)C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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